molecular formula C14H15N5O3 B11491458 N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide

N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11491458
M. Wt: 301.30 g/mol
InChI Key: LOEJVFKTIRGMJK-UHFFFAOYSA-N
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Description

N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by acetylation and benzylation steps. The reaction conditions often include the use of copper(I) catalysts and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, while reduction may produce N-acetyl-5-(amino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    N-acetyl-5-methoxytryptamine: Known for its role in regulating circadian rhythms and sleep.

    N-acetyl-5-aminosalicylic acid: Used in the treatment of inflammatory bowel diseases.

    N-acetylneuraminic acid: A sialic acid involved in cellular recognition processes.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

5-acetamido-N-acetyl-1-benzyltriazole-4-carboxamide

InChI

InChI=1S/C14H15N5O3/c1-9(20)15-13-12(14(22)16-10(2)21)17-18-19(13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21,22)

InChI Key

LOEJVFKTIRGMJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC(=O)C

Origin of Product

United States

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